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molecular formula C16H15NO4 B8483984 7-Benzoxazolemethanol,5-methoxy-2-(4-methoxyphenyl)-

7-Benzoxazolemethanol,5-methoxy-2-(4-methoxyphenyl)-

Cat. No. B8483984
M. Wt: 285.29 g/mol
InChI Key: FSMFTIQICMSOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531564B2

Procedure details

Sodium borohydride (66.8 mg, 1.76 mmol) was added into a solution of 5-methoxy-2-(4-methoxyphenyl)-1,3-benzoxazole-7-carbaldehyde (250 mg, 0.88 mmol) in anhydrous MeOH (8 mL) at 0° C. The reaction mixture was stirred for 30 min and then evaporated in vacuum. The residue was dissolved in diethyl ether and washed with water and brine, dried over MgSO4 and filtered. Evaporation and flash chromatography (50% EtOAc/petroleum ether) gave (210 mg, 83%) of the product, which was used directly in the next reaction.
Quantity
66.8 mg
Type
reactant
Reaction Step One
Name
5-methoxy-2-(4-methoxyphenyl)-1,3-benzoxazole-7-carbaldehyde
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:22]=[O:23])[C:8]2[O:12][C:11]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)=[N:10][C:9]=2[CH:21]=1>CO>[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:22][OH:23])[C:8]2[O:12][C:11]([C:13]3[CH:14]=[CH:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=3)=[N:10][C:9]=2[CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
66.8 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
5-methoxy-2-(4-methoxyphenyl)-1,3-benzoxazole-7-carbaldehyde
Quantity
250 mg
Type
reactant
Smiles
COC=1C=C(C2=C(N=C(O2)C2=CC=C(C=C2)OC)C1)C=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation and flash chromatography (50% EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C2=C(N=C(O2)C2=CC=C(C=C2)OC)C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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